molecular formula C17H16O5 B1149411 1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE CAS No. 130483-43-1

1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE

Cat. No.: B1149411
CAS No.: 130483-43-1
M. Wt: 300.31
InChI Key:
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Description

1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE is an organic compound with the molecular formula C12H16O6 It is known for its unique structure, which includes both hydroxy and methoxymethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-methoxybenzaldehyde and phenylacetone.

    Reaction Conditions: The key reaction involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with phenylacetone in the presence of a base such as sodium hydroxide. This reaction is typically carried out in a solvent like ethanol under reflux conditions.

    Purification: The crude product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxymethoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE involves its interaction with molecular targets and pathways in biological systems. The hydroxy and methoxymethoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Phenylacetone: Another precursor used in the synthesis.

    1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: A structurally similar compound with different functional groups.

Uniqueness

1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE is unique due to its specific combination of hydroxy and methoxymethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

130483-43-1

Molecular Formula

C17H16O5

Molecular Weight

300.31

Synonyms

1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE

Origin of Product

United States

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